![molecular formula C24H22ClNO B4955384 5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride](/img/structure/B4955384.png)
5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride
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Overview
Description
5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride, also known as BCTC, is a synthetic compound that has been extensively studied due to its potential therapeutic applications.
Mechanism of Action
5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride acts as a competitive antagonist of TRPV1, binding to the channel and preventing the influx of calcium ions in response to noxious stimuli. This results in a decrease in pain perception and inflammation. 5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride has also been shown to inhibit the release of pro-inflammatory cytokines and chemokines, further reducing inflammation.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride has been shown to have analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain behavior in models of acute and chronic pain, as well as neuropathic pain. 5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride has also been shown to reduce inflammation in models of inflammatory diseases such as arthritis and colitis.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride in lab experiments is its high potency and selectivity for TRPV1, which allows for precise targeting of the channel. However, one limitation is that 5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for 5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride research. One area of interest is the development of more potent and selective TRPV1 antagonists for use in the treatment of pain and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation and cardiovascular function. Additionally, 5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride could be used as a tool to investigate the role of TRPV1 in various disease states, such as cancer and diabetes.
Synthesis Methods
The synthesis of 5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride involves the reaction of 2,3-dihydro-1H-inden-2-amine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with palladium on carbon in the presence of hydrogen gas to form 5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride hydrochloride. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain perception, inflammation, and thermoregulation. 5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride has been investigated for its potential use in the treatment of chronic pain, neuropathic pain, and inflammatory diseases.
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO.ClH/c1-26-18-13-10-17(11-14-18)24-21-9-5-4-8-20(21)23-19-7-3-2-6-16(19)12-15-22(23)25-24;/h2-3,6-7,10-15H,4-5,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCLCJOXDOBBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C2CCCC4)C5=CC=CC=C5C=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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